3-(3-methylphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Overview
Description
3-(3-methylphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a useful research compound. Its molecular formula is C11H9N5O and its molecular weight is 227.22 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound 3-(3-methylphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one, also known as 3-(3-methylphenyl)-6H-triazolo[4,5-d]pyrimidin-7-one, is a novel synthetic molecule. Similar compounds with a pyrazolo[3,4-d]pyrimidine core have been reported to inhibit cyclin-dependent kinase 2 (cdk2), a protein crucial for cell cycle regulation .
Mode of Action
Compounds with similar structures have been reported to inhibit cdk2, which plays a vital role in cell cycle progression . By inhibiting CDK2, these compounds can potentially halt the cell cycle, preventing the proliferation of cancer cells .
Biochemical Pathways
Inhibition of CDK2 can lead to cell cycle arrest, thereby preventing the proliferation of cancer cells .
Result of Action
Similar compounds have been reported to exhibit antiproliferative activities against various cancer cell lines . This suggests that this compound may also have potential anticancer effects.
Biochemical Analysis
Biochemical Properties
3-(3-Methylphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, most notably cyclin-dependent kinase 2 (CDK2). The compound acts as an inhibitor of CDK2, which is essential for cell cycle regulation. By inhibiting CDK2, this compound can induce cell cycle arrest and apoptosis in cancer cells . Additionally, it has been shown to interact with other biomolecules, such as cyclin A2, enhancing its inhibitory effects on CDK2 .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, it has been observed to inhibit cell proliferation and induce apoptosis. This compound influences cell signaling pathways, particularly those involved in cell cycle regulation and apoptosis. It affects gene expression by downregulating genes associated with cell proliferation and upregulating pro-apoptotic genes . Furthermore, it impacts cellular metabolism by altering the metabolic flux, leading to reduced energy production and increased oxidative stress in cancer cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the ATP-binding site of CDK2, preventing the phosphorylation of key substrates required for cell cycle progression . This binding interaction is stabilized by hydrogen bonds and hydrophobic interactions within the active site of CDK2 . Additionally, the compound can inhibit other kinases involved in cell signaling pathways, further contributing to its anticancer effects .
Temporal Effects in Laboratory Settings
The temporal effects of this compound have been studied extensively in laboratory settings. Over time, the compound has shown stability under various conditions, with minimal degradation observed . Long-term studies have demonstrated sustained inhibitory effects on CDK2 and consistent induction of apoptosis in cancer cells . These effects are maintained over extended periods, indicating the potential for long-term therapeutic applications .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, some toxic effects have been observed, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage to balance therapeutic efficacy and safety .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver . The compound undergoes hydroxylation and subsequent conjugation reactions, leading to the formation of water-soluble metabolites that are excreted via the kidneys . These metabolic processes are crucial for the compound’s clearance from the body and its overall pharmacokinetic profile .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is known to interact with ATP-binding cassette (ABC) transporters, which facilitate its efflux from cells . Additionally, it binds to plasma proteins, which aids in its distribution throughout the body . These interactions influence the compound’s bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm and nucleus of cells . It accumulates in these compartments due to its interactions with specific targeting signals and post-translational modifications . This localization is essential for its activity, as it allows the compound to effectively inhibit CDK2 and other kinases involved in cell cycle regulation and apoptosis .
Properties
IUPAC Name |
3-(3-methylphenyl)-6H-triazolo[4,5-d]pyrimidin-7-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5O/c1-7-3-2-4-8(5-7)16-10-9(14-15-16)11(17)13-6-12-10/h2-6H,1H3,(H,12,13,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFEKAINUBLMJHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3=C(C(=O)NC=N3)N=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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